N-(1,3,4-Thiadiazol-2-yl)formamide
CAS No.:
Cat. No.: VC18180804
Molecular Formula: C3H3N3OS
Molecular Weight: 129.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H3N3OS |
|---|---|
| Molecular Weight | 129.14 g/mol |
| IUPAC Name | N-(1,3,4-thiadiazol-2-yl)formamide |
| Standard InChI | InChI=1S/C3H3N3OS/c7-1-4-3-6-5-2-8-3/h1-2H,(H,4,6,7) |
| Standard InChI Key | VBBASNNDGMPQIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN=C(S1)NC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(1,3,4-Thiadiazol-2-yl)formamide (IUPAC name: N-(1,3,4-thiadiazol-2-yl)formamide) belongs to the thiadiazole family, featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The formamide group (-NH-C=O) is attached to the second position of the thiadiazole ring, conferring both hydrogen-bonding capacity and electronic asymmetry. Key structural parameters include:
Molecular Formula: C₃H₃N₃OS
Molecular Weight: 129.14 g/mol
SMILES Notation: C1=NN=C(S1)NC=O
InChIKey: VBBASNNDGMPQIN-UHFFFAOYSA-N
The planar thiadiazole ring exhibits partial aromaticity, with delocalized π-electrons stabilized by resonance. X-ray crystallography of analogous compounds reveals bond lengths of 1.28 Å for C=N and 1.67 Å for C-S, consistent with conjugated double-bond character.
Spectral Signatures
Spectroscopic characterization provides critical insights into molecular structure:
The compound’s UV-Vis spectrum shows a λ<sub>max</sub> at 270–280 nm, attributed to π→π* transitions within the conjugated system.
Synthetic Methodologies
Direct Amination Approach
The most efficient synthesis involves reacting 2-amino-1,3,4-thiadiazole with formic acid derivatives:
This method achieves yields of 65–75% under optimized conditions (reflux in phosphoryl chloride at 110°C for 4 hours). Industrial-scale production employs continuous flow reactors to enhance throughput and reduce byproduct formation.
Alternative Routes
-
Formic Anhydride Method: Higher yields (80–85%) but requires strict moisture control
-
Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields
Physicochemical Profile
The compound’s drug-like properties are summarized below:
The moderate lipophilicity (LogP ≈ 0.4) suggests balanced membrane permeability, while the acidic NH proton enables salt formation with pharmaceutical counterions .
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The thiadiazole ring undergoes regioselective substitution at the 5-position:
Electron-withdrawing groups (NO₂, CF₃) enhance antifungal potency, with 5-nitro derivatives showing MIC values of 4–8 μg/mL against Candida albicans .
Condensation Reactions
Reaction with primary amines produces Schiff base derivatives:
These derivatives exhibit enhanced π-stacking capacity, improving intercalation with DNA targets .
Biological Activities and Mechanisms
Antifungal Action
N-(1,3,4-Thiadiazol-2-yl)formamide derivatives demonstrate broad-spectrum activity:
| Fungal Strain | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| Epidermophyton floccosum | 8 | Fluconazole (16) |
| Mucor racemosus | 16 | Fluconazole (32) |
| Candida tropicalis | 32 | Fluconazole (64) |
Mechanistic studies suggest inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Molecular docking reveals a binding energy of −8.2 kcal/mol to C. albicans CYP51, comparable to fluconazole (−7.9 kcal/mol) .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a lead structure for:
-
Antimycotics: 5-Nitro derivatives in Phase I trials for onychomycosis
-
Anticancer Agents: Copper(II) complexes show IC₅₀ = 2.1 μM against MCF-7 cells
Materials Science
-
Conductive Polymers: Thiadiazole-containing polyanilines achieve conductivity of 10⁻² S/cm
-
Coordination Chemistry: Forms stable complexes with transition metals (Fe³⁺, Cu²⁺)
Future Research Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability
-
Combinatorial Libraries: Automated synthesis of 5,5'-disubstituted derivatives
-
Target Identification: CRISPR-Cas9 screening for novel molecular targets
-
Green Chemistry: Developing solvent-free synthesis using mechanochemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume